N-[(4-methylsulfanylphenyl)methyl]ethanamine
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Overview
Description
N-[(4-methylsulfanylphenyl)methyl]ethanamine, also known as 4-Methylthioamphetamine (4-MTA), is a synthetic amphetamine derivative that has been of interest to researchers due to its potential use in the treatment of certain medical conditions. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been studied extensively.
Mechanism Of Action
4-MTA acts by increasing the release of serotonin from nerve terminals in the brain. This leads to an increase in serotonin levels in the synaptic cleft, which in turn activates serotonin receptors. The activation of these receptors results in the modulation of various physiological processes, including mood, appetite, and pain perception.
Biochemical And Physiological Effects
The biochemical and physiological effects of 4-MTA have been extensively studied. It has been shown to increase the release of serotonin, dopamine, and norepinephrine in the brain. This leads to an increase in mood, energy, and alertness. Additionally, it has been shown to have analgesic properties, making it a potential candidate for the treatment of chronic pain.
Advantages And Limitations For Lab Experiments
The advantages of using 4-MTA in lab experiments include its potent serotonin releasing properties, which make it a useful tool for studying the role of serotonin in various physiological processes. Additionally, its ability to modulate pain perception makes it a potential candidate for the development of new analgesic drugs. However, the limitations of using 4-MTA in lab experiments include its potential for abuse and its potential to cause adverse effects on the cardiovascular system.
Future Directions
There are several future directions for research on 4-MTA. These include the development of new analogs with improved pharmacological properties, the investigation of its potential for the treatment of depression and anxiety disorders, and the development of new analgesic drugs based on its mechanism of action. Additionally, further research is needed to fully understand the potential risks associated with the use of 4-MTA in humans.
Synthesis Methods
The synthesis of 4-MTA can be achieved through various methods, including the reductive amination of 4-methylthiobenzaldehyde with nitroethane, followed by reduction with sodium borohydride. Another method involves the reaction of 4-methylthiobenzaldehyde with nitroethane, followed by reduction with lithium aluminum hydride. These methods have been optimized to produce high yields of 4-MTA with high purity.
Scientific Research Applications
4-MTA has been of interest to researchers due to its potential use in the treatment of certain medical conditions. It has been found to act as a potent serotonin releasing agent, which makes it a potential candidate for the treatment of depression and anxiety disorders. Additionally, it has been shown to have analgesic properties, making it a potential candidate for the treatment of chronic pain.
properties
IUPAC Name |
N-[(4-methylsulfanylphenyl)methyl]ethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NS/c1-3-11-8-9-4-6-10(12-2)7-5-9/h4-7,11H,3,8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFHSHUCUJKSJJX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CC=C(C=C1)SC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80405938 |
Source
|
Record name | N-[(4-methylsulfanylphenyl)methyl]ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80405938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-methylsulfanylphenyl)methyl]ethanamine | |
CAS RN |
893586-36-2 |
Source
|
Record name | N-[(4-methylsulfanylphenyl)methyl]ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80405938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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